Stephanine
Overview
Description
Stephanine is an isoquinoline alkaloid derived from the plant genus Stephania. It is known for its potent biological activities, including antiplasmodial, antibacterial, and anticancer properties. This compound has garnered significant interest in the scientific community due to its diverse pharmacological effects and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stephanine can be synthesized through various chemical methods. One common approach involves the extraction of the compound from Stephania plants, followed by purification using silica gel column chromatography and recrystallization . Another method includes the separation and preparation of this compound from medicinal materials or decoction pieces containing the compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes mashing the plant material, followed by solvent extraction, purification, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Stephanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form derivatives with different biological activities.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Bromine and methyl iodide are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Oxidized this compound derivatives.
Reduction: Reduced forms of this compound.
Substitution: Brominated and methylated this compound derivatives.
Scientific Research Applications
Stephanine has a wide range of scientific research applications, including:
Chemistry: Used as a lead compound for synthesizing new derivatives with potential therapeutic effects.
Mechanism of Action
Stephanine exerts its effects through various molecular targets and pathways. It is a potent and selective alpha-1 adrenoceptor blocker, inhibiting muscle contraction induced by phenylephrine . Additionally, this compound exhibits anti-inflammatory and analgesic activities by interacting with opioid receptors and inhibiting leukocyte migration and nitric oxide production . Its anticancer effects are mediated through the induction of apoptosis and cell cycle arrest .
Comparison with Similar Compounds
Crebanine: Known for its antiarrhythmic and anticancer properties.
Isocorydine: Exhibits anti-inflammatory and analgesic effects.
Oxostephanine: Demonstrates strong anticancer activity, particularly against various cancer cell lines.
This compound’s unique combination of pharmacological effects and its potential for therapeutic applications make it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
(12R)-15-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-20-7-6-11-8-16-19(23-10-22-16)18-12-4-3-5-15(21-2)13(12)9-14(20)17(11)18/h3-5,8,14H,6-7,9-10H2,1-2H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAPAHNNFSZHMW-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=C4C=CC=C5OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C=CC=C5OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90965972 | |
Record name | 9-Methoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90965972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
517-63-5 | |
Record name | Stephanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=517-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stephanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Methoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90965972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the precise mechanism of action for Stephanine is still under investigation, several studies highlight key interactions and downstream effects. Research indicates that this compound exhibits anti-cancer activity by inducing cell cycle arrest, primarily in the G0/G1 phase []. This arrest has been observed in various cancer cell lines, including K562, K562/Adr, GLC4, and GLC4/Adr []. Additionally, this compound displays anti-inflammatory properties by suppressing the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated RAW264.7 macrophages []. This compound also demonstrates analgesic effects, potentially mediated by opioid receptors []. It effectively increases pain thresholds in models of heat stimulation and reduces pain responses in chronic constriction injury (CCI) models, likely by modulating brain-derived neurotrophic factor (BDNF) levels []. Further research is needed to fully elucidate the specific molecular targets and signaling pathways involved in this compound's actions.
ANone: this compound, a naturally occurring aporphine alkaloid, is characterized by the following:
- Spectroscopic Data: Structure elucidation relies on techniques such as IR, MS, and NMR. Notably, 1H and 13C NMR, along with 2D NMR experiments like COSY, HMQC, HMBC, and DEPT, are crucial for determining the structure and stereochemistry of this compound and its derivatives [, ].
ANone: Currently, the available research primarily focuses on this compound's biological activities and chemical characterization. Comprehensive studies on its material compatibility and stability under various conditions, such as temperature, pH, light exposure, and interaction with different solvents or excipients, are limited. Such studies are crucial to determine the optimal storage conditions, formulation approaches, and potential applications of this compound, especially for developing pharmaceutical products.
ANone: The available research does not indicate any catalytic properties associated with this compound. The existing literature primarily focuses on its biological activities as an anti-inflammatory, analgesic, and anti-cancer agent.
A: Yes, computational chemistry, specifically in-silico molecular modeling, has been used to study the interaction of this compound analogs, particularly oxothis compound, with potential target proteins like Aurora kinases []. These studies suggest that oxothis compound binds to the ATP-binding pocket of Aurora kinases, potentially inhibiting their activity and contributing to its anti-cancer effects []. Further computational studies could be beneficial in exploring other potential targets, predicting the activity of this compound derivatives, and guiding the design of novel analogs with improved potency and selectivity.
A: Structure-activity relationship (SAR) studies are crucial for understanding how different structural features of this compound contribute to its biological activity. For example, research on aporphine derivatives, including those derived from this compound, reveals that modifications to specific positions on the aporphine skeleton can significantly alter their antiarrhythmic activity and toxicity []. Modifications at the C-1,C-2-methylenedioxy group on ring A, restricted ring B conformation, N-quaternization of ring B, levoduction of 6a in ring C, and the 8-, 9-, 10-methoxy groups on ring D have all been implicated in influencing the pharmacological profile of these compounds []. Understanding these SAR relationships is essential for designing novel this compound analogs with improved therapeutic properties.
ANone: Research on the PK/PD of this compound is currently limited. Further investigations are needed to determine its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its in vivo activity and efficacy. Understanding these aspects is essential for translating this compound's therapeutic potential into clinical applications.
ANone: Currently, there is limited information available about specific resistance mechanisms to this compound. Further investigations are necessary to understand whether resistance develops to this compound's anti-cancer, anti-inflammatory, or analgesic effects and whether these mechanisms share similarities with other compounds or drug classes.
A: While this compound shows promising biological activities, research on its toxicology and safety profile is still in its early stages. Some studies have indicated potential toxicity associated with certain aporphine alkaloids, including this compound analogs []. Further research is crucial to establish the safety profile of this compound, determining its therapeutic index, potential long-term effects, and any adverse effects associated with its use.
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